molecular formula C16H17N3O2 B15014088 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B15014088
M. Wt: 283.32 g/mol
InChI Key: QFCUXOWHNHMWCN-MLBXATLCSA-N
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Description

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound featuring a furan ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted furans and hydrazides.

Scientific Research Applications

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The furan ring and hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde derivatives: Compounds with similar furan ring structures.

    Hydrazide derivatives: Compounds containing hydrazide groups with various substitutions.

Uniqueness

N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its combination of a furan ring and a hydrazide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-13-6-8-14(9-7-13)17-12-16(20)19-18-10-2-4-15-5-3-11-21-15/h2-11,17H,12H2,1H3,(H,19,20)/b4-2+,18-10+

InChI Key

QFCUXOWHNHMWCN-MLBXATLCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C=C/C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC=CC2=CC=CO2

Origin of Product

United States

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